6-Hexyltetrahydro-2H-pyran-2-one
Overview
Description
Undecanoic δ -lactone has been found to be best substarte for good substrates for lactonase from Sulfolobus islandicus (SisLac).
δ -Undecalactone is a volatile flavor compound found in coconut meat, fresh peaches and tobacco. It is also a potent mosquito repellant.
6-Hexyltetrahydro-2H-pyran-2-one, also known as 1, 5-undecanolactone or 5-hydroxyundecanoic acid lactone, 8CI, belongs to the class of organic compounds known as delta valerolactones. These are cyclic organic compounds containing an oxan-2- one moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).
Mechanism of Action
Target of Action
Delta-Undecalactone is primarily used in the food and fragrance industries . Its primary targets are the olfactory receptors in humans and animals, where it imparts a creamy, fruity odor .
Mode of Action
The compound interacts with its targets (olfactory receptors) by binding to them and triggering a neural response. This response is then interpreted by the brain as a specific smell, in this case, a creamy, fruity odor .
Biochemical Pathways
When Delta-Undecalactone binds to olfactory receptors, it initiates a cascade of biochemical reactions that result in the perception of its characteristic odor .
Result of Action
The primary result of Delta-Undecalactone’s action is the perception of its characteristic creamy, fruity odor. This makes it valuable in industries that rely on scent, such as food and fragrances .
Action Environment
The action of Delta-Undecalactone can be influenced by various environmental factors. For instance, its volatility and therefore its perception as a fragrance can be affected by temperature and humidity. Furthermore, its stability can be influenced by the pH of its environment, with it being more stable in acidic conditions .
Biochemical Analysis
Biochemical Properties
6-Hexyltetrahydro-2H-pyran-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of fatty acids, potentially affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid profiles. Additionally, it affects cell signaling pathways related to energy homeostasis and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it may inhibit enzymes involved in lipid degradation, leading to an accumulation of lipid intermediates. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and metabolic balance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on lipid metabolism and energy balance. At higher doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, influencing the breakdown and synthesis of fatty acids. These interactions can lead to changes in metabolic flux and the levels of various metabolites within the cell. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the localization and accumulation of the compound in specific cellular compartments. The distribution pattern of this compound can influence its overall biochemical activity and effectiveness in modulating cellular processes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and lipid droplets. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that the compound reaches the appropriate cellular compartments where it can exert its biochemical effects .
Properties
IUPAC Name |
6-hexyloxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRXRLLRSPQHDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047099 | |
Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellow liquid with a creamy, peach-like odour | |
Record name | delta-Undecalactone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11470 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 5-Hydroxyundecanoic acid lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/444/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
152.00 to 155.00 °C. @ 10.50 mm Hg | |
Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036784 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | 5-Hydroxyundecanoic acid lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/444/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.956-0.961 | |
Record name | 5-Hydroxyundecanoic acid lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/444/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
710-04-3 | |
Record name | δ-Undecalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=710-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | delta-Undecalactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000710043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran-2-one, 6-hexyltetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hexyltetrahydro-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .DELTA.-UNDECALACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERL32M2M38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036784 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Delta-Undecalactone function as a spatial mosquito repellent? What is its target and what are the downstream effects?
A1: While the exact mechanism of action remains unclear, research suggests that Delta-Undecalactone likely interacts with the olfactory system of mosquitoes, interfering with their ability to detect human scents and other attractants. [] It essentially masks the cues that mosquitoes use to locate their hosts. More research is needed to fully understand the specific molecular targets and downstream signaling pathways involved.
Q2: One study mentioned the use of micro-encapsulation for Delta-Undecalactone in mosquito nets. How does this formulation strategy impact its stability and effectiveness?
A2: Micro-encapsulation can enhance the stability and controlled release of volatile compounds like Delta-Undecalactone. [] By encapsulating the compound in a protective matrix, its evaporation rate can be reduced, prolonging its repellency duration. This is crucial for applications like mosquito nets where sustained release is desirable.
Q3: A study mentioned that increasing the chain length of lactones, from Delta-Octalactone to Delta-Dodecalactone, leads to higher enantiomeric excess in lipase-catalyzed hydrolysis. Does this trend hold true for Delta-Undecalactone as well?
A3: Yes, the research indicates that Delta-Undecalactone, with its eleven-carbon chain, exhibits high enantiomeric excess when subjected to lipase-catalyzed hydrolysis. [] This suggests that lipases exhibit selectivity towards specific stereoisomers of lactones, and this selectivity is influenced by the length of the alkyl chain.
Q4: One paper mentioned that the efficacy of Delta-Undecalactone as a mosquito repellent was tested in a "push-pull" system. Can you elaborate on what a "push-pull" system is and how it works?
A4: A "push-pull" system in the context of mosquito control involves the simultaneous use of a repellent ("push") and an attractant ("pull"). [, ] Delta-Undecalactone acts as the "push" component, deterring mosquitoes from entering homes. The "pull" component is typically an odor-baited trap placed strategically outdoors to lure and capture mosquitoes. This combined approach aims to create a protective zone around homes while reducing the overall mosquito population.
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